molecular formula C8H11NO2S B8524306 Ethyl 2-aminothiophene-3-acetate

Ethyl 2-aminothiophene-3-acetate

Cat. No. B8524306
M. Wt: 185.25 g/mol
InChI Key: AQOVRCJSALQIMH-UHFFFAOYSA-N
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Patent
US06528653B2

Procedure details

Ethyl 2-nitrothiophene-3-acetate (4 g, 18.6 mmol) was dissolved in aqueous dioxan (40 ml, 4:1 dioxan/water) and treated with reduced iron powder (3.5 g, 62.7 mmol) and iron sulfate heptahydrate (400 mg, 1.44 mmol). The reaction mixture was heated at reflux for 2 hours then filtered through celite filter-aid and washed through with diethyl ether. The organic phase was washed with saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride. The organic phase was dried over magnesium sulfate and evaporated to a red/black liquid and then chromatographed on silica gel using hexane/ethyl acetate (3:1) as eluent to give 3.1 g of ethyl 2-aminothiophene-3-acetate. MS(ES): m/e 186 [M+H].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
iron sulfate heptahydrate
Quantity
400 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:5][CH:6]=[CH:7][C:8]=1[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])([O-])=O>O1CCOCC1.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2]>[NH2:1][C:4]1[S:5][CH:6]=[CH:7][C:8]=1[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1SC=CC1CC(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
reduced iron
Quantity
3.5 g
Type
reactant
Smiles
Name
iron sulfate heptahydrate
Quantity
400 mg
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
then filtered through celite
FILTRATION
Type
FILTRATION
Details
filter-aid
WASH
Type
WASH
Details
washed through with diethyl ether
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a red/black liquid
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=CC1CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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